molecular formula C10H18Cl2N4 B2871105 5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride CAS No. 2197052-51-8

5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride

Cat. No.: B2871105
CAS No.: 2197052-51-8
M. Wt: 265.18
InChI Key: RZNGFSHOTLJOHV-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4. It is a derivative of pyridine and piperazine, featuring a piperazine ring substituted with a methyl group and an amine group attached to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10;;/h6-8H,2-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNGFSHOTLJOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 4-methylpiperazine with 3-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a ligand in binding studies.

    Medicine: Potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

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